molecular formula C11H19NS B13305368 (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine

Cat. No.: B13305368
M. Wt: 197.34 g/mol
InChI Key: VJGBAQPYMGSAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₁H₁₉NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research settings. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpentan-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.

    Substitution: Electrophiles such as bromine or chloromethane can be used under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
  • 3-methyl-N-(2-methylpentan-2-yl)aniline

Uniqueness

(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine is unique due to its specific substitution pattern on the thiophene ring and the presence of a branched alkyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)pentan-3-amine

InChI

InChI=1S/C11H19NS/c1-4-11(9(2)3)12-8-10-6-5-7-13-10/h5-7,9,11-12H,4,8H2,1-3H3

InChI Key

VJGBAQPYMGSAPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.